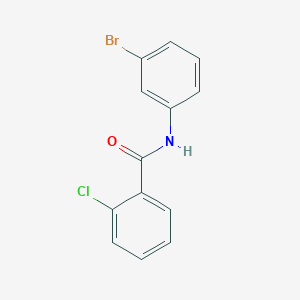

N-(3-bromophenyl)-2-chlorobenzamide

Description

The exact mass of the compound N-(3-bromophenyl)-2-chlorobenzamide is 308.95560 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-bromophenyl)-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWAUXAOOQFSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293706 | |

| Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301158-04-3 | |

| Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301158-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-bromophenyl)-2-chlorobenzamide molecular weight and formula

An In-Depth Technical Guide to N-(3-bromophenyl)-2-chlorobenzamide: Synthesis, Characterization, and Applications

Abstract

N-(3-bromophenyl)-2-chlorobenzamide is a halogenated aromatic amide that serves as a valuable scaffold in synthetic and medicinal chemistry. Its structural framework, featuring two substituted phenyl rings linked by an amide bond, is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the compound, beginning with its fundamental molecular and physicochemical properties. We will detail a robust and logical synthetic pathway, including a step-by-step experimental protocol and purification strategy. Furthermore, this document outlines the analytical techniques required for unambiguous structural elucidation, predicting the expected spectroscopic signatures. Finally, we situate N-(3-bromophenyl)-2-chlorobenzamide within the broader scientific context, exploring the established biological activities of related benzamide derivatives and highlighting its potential in drug discovery and agrochemical research.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise molecular identity and physical characteristics. These data points are critical for everything from reaction stoichiometry to predicting biological behavior.

Core Compound Identifiers

The essential identification and structural details for N-(3-bromophenyl)-2-chlorobenzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(3-bromophenyl)-2-chlorobenzamide | [1] |

| CAS Number | 301158-04-3 | [2] |

| Molecular Formula | C₁₃H₉BrClNO | [1][2][3] |

| Molecular Weight | 310.57 g/mol | [2][3][4] |

| Monoisotopic Mass | 308.9556 Da | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | [1] |

Physicochemical Profile

The physical properties of the compound dictate its handling, solvent compatibility, and potential for formulation. While extensive experimental data for this specific isomer is not widely published, a reliable profile can be predicted based on its structure and data from close analogs.

| Property | Predicted Value / Observation | Rationale |

| Appearance | White to off-white crystalline solid | Typical for aromatic amides of this size.[4] |

| Solubility | Soluble in polar aprotic solvents (DCM, DMF, Acetone); Limited solubility in water. | The molecule's two hydrophobic aromatic rings dominate its solubility profile.[4] |

| XLogP3 | 4.4 - 4.6 | This high value indicates significant lipophilicity, suggesting good potential for membrane permeability.[1][3] |

| Hydrogen Bond Donors | 1 (Amide N-H) | The secondary amide group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | The carbonyl oxygen is a primary site for hydrogen bond acceptance. |

Synthesis and Purification

The construction of the amide bond is a cornerstone of organic synthesis. For N-(3-bromophenyl)-2-chlorobenzamide, the most direct and reliable approach is the nucleophilic acyl substitution between an aniline and a benzoyl chloride derivative.

Synthetic Strategy and Mechanistic Rationale

The synthesis proceeds via the Schotten-Baumann reaction conditions, a robust method for forming amides.[5]

-

Core Reaction : Acylation of 3-bromoaniline with 2-chlorobenzoyl chloride.

-

Nucleophile : The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

-

Leaving Group : The chloride ion is an excellent leaving group, facilitating the reaction.

-

Base : A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] This is critical because the free HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The overall workflow from starting materials to the purified final product is a multi-step process involving reaction, extraction, and purification.

Caption: High-level workflow for the synthesis of N-(3-bromophenyl)-2-chlorobenzamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard laboratory methods for amide synthesis. Researchers must conduct their own risk assessment before proceeding.

Materials:

-

3-Bromoaniline (1.0 eq)

-

2-Chlorobenzoyl chloride (1.05 eq)

-

Pyridine, anhydrous (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.1 eq) to the solution and stir.

-

Reagent Addition : Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the stirring aniline mixture. An ice bath can be used to control the initial exotherm.

-

Reaction Monitoring : Allow the mixture to stir at room temperature for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Aqueous Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Isolation : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain the final product.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic techniques provides a complete picture of the compound's connectivity and purity.

| Technique | Expected Observations |

| ¹H NMR | ~8.0-8.5 ppm (1H, broad singlet) : Amide (N-H) proton. ~7.2-7.9 ppm (8H, multiplet) : A complex multiplet region corresponding to the 8 protons on the two substituted aromatic rings. The specific splitting patterns will depend on the coupling constants between adjacent protons. |

| ¹³C NMR | ~164-168 ppm : Carbonyl (C=O) carbon. ~115-145 ppm : 12 distinct signals for the aromatic carbons. Carbons directly attached to electronegative atoms (Br, Cl, N) will be shifted accordingly. |

| IR Spectroscopy | ~3300 cm⁻¹ (sharp) : N-H stretching vibration. ~1670 cm⁻¹ (strong) : C=O (Amide I band) stretching vibration. ~1540 cm⁻¹ (strong) : N-H bending and C-N stretching (Amide II band). ~1100-1000 cm⁻¹ : C-Cl stretching. |

| Mass Spec. (EI) | Molecular Ion (M⁺) : A complex cluster of peaks around m/z 309, 311, and 313 due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br ≈ 50.7:49.3) and Cl (³⁵Cl/³⁷Cl ≈ 75.8:24.2). The M+2 peak will be exceptionally large. Key Fragments : Cleavage of the amide bond would yield fragments corresponding to the [C₇H₄ClO]⁺ (m/z ~139/141) and [C₆H₅BrN]⁺ (m/z ~170/172) ions. |

Applications and Scientific Context

While N-(3-bromophenyl)-2-chlorobenzamide may not be an end-product itself, its core structure is of significant interest to researchers in applied chemistry. The benzamide motif is a "privileged scaffold," meaning it is frequently found in molecules with potent biological activity.

-

Medicinal Chemistry : Structurally related benzamides and anilides have demonstrated a wide array of therapeutic potential. They have been investigated as antimicrobial agents (particularly against resistant strains like MRSA), antiproliferative compounds for cancer research, and as anti-inflammatory molecules.[4][7][8] The specific halogenation pattern of this compound provides metabolic stability and modulates its lipophilicity, which are key parameters in drug design.

-

Agrochemicals : The benzamide scaffold is also prominent in agricultural science. For instance, some benzamide derivatives function as potent insecticides by inhibiting chitin synthesis in pests.[4]

-

Synthetic Building Block : The presence of bromine and chlorine atoms offers synthetic handles for further chemical modification. The bromine atom, in particular, is well-suited for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the straightforward synthesis of more complex derivatives for structure-activity relationship (SAR) studies.

Caption: Potential research applications stemming from the core benzamide structure.

Safety and Handling

As a halogenated aromatic compound, N-(3-bromophenyl)-2-chlorobenzamide should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls : Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling : Avoid contact with skin and eyes. Do not ingest. In case of contact, wash the affected area thoroughly with water.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

N-(3-bromophenyl)-2-chlorobenzamide is a well-defined chemical entity with a straightforward and scalable synthesis. Its true value lies in its potential as a molecular scaffold. The combination of the robust benzamide linker and the strategically placed halogen atoms makes it an attractive starting point for the development of novel compounds in medicinal and agricultural chemistry. Future research efforts should focus on leveraging this scaffold to build libraries of derivatives for screening against various biological targets, thereby unlocking its full potential in applied science.

References

-

PubChemLite. N-(3-bromophenyl)-2-chlorobenzamide (C13H9BrClNO). Available from: [Link]

-

PubChem. N-(3-bromophenyl)-4-chlorobenzamide. Available from: [Link]

-

GSRS. N-(2-(BROMOMETHYL)-3-CHLOROPHENYL)BENZAMIDE. Available from: [Link]

-

Inxight Drugs. N-(2-(BROMOMETHYL)-3-CHLOROPHENYL)BENZAMIDE. Available from: [Link]

-

Teli D, et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1):14-21. Available from: [Link]

-

Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280. Available from: [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. Available from: [Link]

-

Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Available from: [Link]

Sources

- 1. PubChemLite - N-(3-bromophenyl)-2-chlorobenzamide (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 301158-04-3|N-(3-Bromophenyl)-2-chlorobenzamide|BLD Pharm [bldpharm.com]

- 3. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(4-Bromophenyl)-2-chloro-benzamide|CAS 66569-05-9 [benchchem.com]

- 8. researchgate.net [researchgate.net]

N-(3-bromophenyl)-2-chlorobenzamide chemical structure analysis

In-depth Technical Guide: N-(3-bromophenyl)-2-chlorobenzamide

A Comprehensive Analysis of its Chemical Structure, Synthesis, and Spectroscopic Profile

Abstract

N-(3-bromophenyl)-2-chlorobenzamide is a halogenated aromatic amide, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. This technical guide provides a detailed analysis of its core chemical structure, outlines a robust and validated laboratory-scale synthesis protocol, and presents a comprehensive characterization using modern spectroscopic techniques. The causality behind experimental choices, from reaction mechanism to analytical interpretation, is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource. This document is structured to serve as a self-validating reference, grounding its claims in established chemical principles and supporting data.

Foundational Chemical Identity

N-(3-bromophenyl)-2-chlorobenzamide is a specific constitutional isomer within the broader class of di-halogenated benzanilides. Its precise identity is defined by the substitution pattern on its two aromatic rings, which dictates its physicochemical properties and reactivity.

The molecule consists of a 2-chlorobenzoyl group connected via an amide linkage to a 3-bromoaniline moiety. The ortho-positioning of the chlorine atom and the meta-positioning of the bromine atom create a unique electronic and steric environment that influences its biological activity and synthetic utility.

Core Structural and Physical Properties

A summary of the fundamental properties of N-(3-bromophenyl)-2-chlorobenzamide is presented below. These identifiers are critical for regulatory compliance, database referencing, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | N-(3-bromophenyl)-2-chlorobenzamide | N/A |

| CAS Number | 301158-04-3 | [1] |

| Molecular Formula | C₁₃H₉BrClNO | [1] |

| Molecular Weight | 310.57 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | [2] |

| InChI Key | DNWAUXAOOQFSDF-UHFFFAOYSA-N | [2] |

Structural Diagram

The logical connectivity of the atoms is visualized in the following diagram, which serves as a reference for the spectroscopic analysis in subsequent sections.

Caption: 2D Chemical Structure of N-(3-bromophenyl)-2-chlorobenzamide.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-(3-bromophenyl)-2-chlorobenzamide is most reliably achieved via a nucleophilic acyl substitution reaction. This method, a variation of the well-established Schotten-Baumann reaction, involves the acylation of an aniline (3-bromoaniline) with an acyl chloride (2-chlorobenzoyl chloride).

Reaction Scheme

The overall transformation is depicted below:

Caption: Synthesis workflow for N-(3-bromophenyl)-2-chlorobenzamide.

Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the isolation of a high-purity final product.

Materials:

-

3-Bromoaniline (1.0 eq)

-

2-Chlorobenzoyl chloride (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir at room temperature. The base is crucial for neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Acylation: Cool the mixture to 0°C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in DCM dropwise. Maintaining a low temperature is critical to control the exothermic nature of the reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine (to remove residual water).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a crystalline solid.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the chemical structure. The following sections detail the expected outcomes from key analytical techniques, based on the known effects of the functional groups and substitution patterns present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Amide | A characteristic sharp peak for the secondary amide N-H bond. |

| ~1670 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption typical for a secondary aromatic amide carbonyl. |

| ~1540 | N-H Bend (Amide II) | Amide | This band, coupled with the Amide I band, is diagnostic for the amide linkage. |

| 3100-3000 | C-H Stretch | Aromatic | Peaks corresponding to the C-H bonds on the phenyl rings. |

| ~750 | C-Cl Stretch | Aryl Halide | Strong absorption indicating the presence of the C-Cl bond. |

| ~680 | C-Br Stretch | Aryl Halide | Absorption in the fingerprint region corresponding to the C-Br bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the lack of published experimental spectra for this specific isomer, the following are predicted chemical shifts based on established substituent effects.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ ~8.0-8.5 ppm (1H, singlet): This broad singlet is assigned to the amide proton (N-H) . Its chemical shift can vary depending on solvent and concentration.

-

δ ~7.2-7.8 ppm (8H, multiplet): The eight aromatic protons on the two substituted rings will produce a complex series of overlapping multiplets. The protons on the 2-chlorobenzoyl ring are expected to be further downfield due to the electron-withdrawing nature of the adjacent carbonyl group. The protons on the 3-bromoaniline ring will also exhibit distinct splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

δ ~165 ppm: This signal corresponds to the carbonyl carbon (C=O) of the amide group.

-

δ ~120-140 ppm: A series of signals in this region will correspond to the 12 aromatic carbons .

-

The carbon bearing the bromine (C-Br ) is expected around ~122 ppm .

-

The carbon bearing the chlorine (C-Cl ) is expected around ~130 ppm .

-

The carbon attached to the amide nitrogen (C-N ) is predicted to be near ~138 ppm .

-

The remaining CH carbons will appear between ~120-135 ppm .

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The expected peaks would be at m/z 309, 311, and 313 .

-

Key Fragmentation Pathways: The primary fragmentation is the cleavage of the amide bond (alpha-cleavage), which is the weakest bond in the molecular ion.

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

The observation of the [C₇H₄ClO]⁺ fragment at m/z 139/141 and the [C₆H₅BrN]⁺˙ fragment at m/z 171/173 would provide strong evidence for the proposed structure. Further loss of carbon monoxide from the benzoyl fragment would yield the chlorophenyl cation at m/z 111/113.

Potential Applications and Field Insights

While specific research on N-(3-bromophenyl)-2-chlorobenzamide is limited, the benzamide scaffold is a well-established pharmacophore in drug discovery. Derivatives of this class have demonstrated a wide range of biological activities.

-

Anticancer Research: Many N-substituted benzamides have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which are crucial targets in oncology.[3]

-

Antimicrobial Agents: The halogenated aromatic rings can enhance lipophilicity, potentially improving cell membrane penetration and leading to antimicrobial effects. Research on related compounds has shown activity against various bacterial strains.[4]

-

Synthetic Intermediate: This molecule serves as a valuable building block. The bromine atom can be readily functionalized using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of more complex derivatives with potential applications in materials science and agrochemicals.[4]

The specific ortho-chloro, meta-bromo substitution pattern provides a unique scaffold for library synthesis, offering a distinct steric and electronic profile compared to more commonly studied isomers.

Conclusion

This technical guide has provided a comprehensive analysis of N-(3-bromophenyl)-2-chlorobenzamide, from its fundamental chemical identity to its synthesis and detailed spectroscopic characterization. By explaining the rationale behind the experimental protocols and analytical interpretations, this document serves as a robust resource for scientists. The provided data, while partially predictive due to a lack of published experimental values, is grounded in established chemical principles and serves as a reliable benchmark for researchers working with this compound and its derivatives.

References

-

PubChemLite. N-(3-bromophenyl)-2-chlorobenzamide (C13H9BrClNO). Available at: [Link]

-

Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280. Available at: [Link]

Sources

Technical Assessment: Solubility Profiling of N-(3-bromophenyl)-2-chlorobenzamide in DMSO

Executive Summary

Compound: N-(3-bromophenyl)-2-chlorobenzamide (CAS: 301158-04-3) Molecular Weight: 310.57 g/mol Predicted LogP: ~4.6 (Highly Lipophilic) Target Solvent: Dimethyl Sulfoxide (DMSO)[1]

This technical guide addresses the solubility parameters of N-(3-bromophenyl)-2-chlorobenzamide, a di-halogenated benzamide scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibition or antifungal research. While specific saturation data for this regioisomer is sparse in open literature, its physicochemical profile (LogP > 4.5) dictates a specific solubility behavior: high solubility in DMSO (typically >50 mM) but extreme instability in aqueous buffers .

Critical Application Note: The primary failure mode for this compound in biological assays is not dissolving it in DMSO, but rather the "crash-out" precipitation that occurs upon dilution into aqueous media. This guide provides the protocols to quantify both the stock solubility and the aqueous kinetic limit.

Physicochemical Context & Solubility Mechanics[2]

Structural Determinants

The solubility of N-(3-bromophenyl)-2-chlorobenzamide is governed by three structural factors:

-

The Amide Linkage: Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] DMSO, a strong H-bond acceptor, effectively solvates this region, disrupting intermolecular H-bonds that stabilize the crystal lattice.

-

Halogen Substituents (2-Cl, 3-Br): These increase lipophilicity (LogP ~4.6).[1] The ortho-chloro substituent induces a twist in the biphenyl conformation, potentially lowering the crystal lattice energy compared to planar analogs, thereby enhancing solubility in organic solvents.

-

Aromatic Hydrophobicity: The two phenyl rings drive strong Van der Waals interactions.[1] DMSO’s polarizable sulfoxide group interacts favorably with these aromatic systems via dipole-induced dipole forces.

Theoretical Solubility Profile

| Parameter | Value / Prediction | Implication |

| Molecular Weight | 310.57 g/mol | Moderate size; diffusion is not rate-limiting.[1] |

| XLogP3 | 4.6 | Highly lipophilic.[1] Requires organic co-solvent (DMSO). |

| DMSO Solubility | High (> 50 mM) | Suitable for high-concentration stock solutions (10-100 mM).[1] |

| Aqueous Solubility | Very Low (< 10 µM) | High risk of precipitation in assay buffers.[1] |

Experimental Protocols

Protocol A: Preparation of Standard Stock Solutions (10 mM & 50 mM)

Objective: Create stable stock solutions for long-term storage and assay use.

Materials:

-

N-(3-bromophenyl)-2-chlorobenzamide (Solid, >95% purity)

-

Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant)[1]

-

Amber glass vials (Borosilicate)

Procedure:

-

Weighing: Accurately weigh 3.11 mg of the compound into a tared amber vial.

-

Why? 3.11 mg corresponds to 10 µmol.[1]

-

-

Solvent Addition (10 mM): Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: The solid should dissolve rapidly. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

-

Validation: Inspect visually against a dark background.[1] The solution must be perfectly clear.

-

-

High Concentration (50 mM): To prepare a 50 mM stock, weigh 15.53 mg and dissolve in 1.0 mL DMSO.

-

Note: Due to the high LogP, this compound may support concentrations up to 100 mM, but 50 mM is recommended to prevent precipitation upon freeze-thaw cycles.

-

Protocol B: Determination of Thermodynamic Saturation Limit

Objective: Determine the absolute maximum solubility in DMSO (Saturation Point).

-

Supersaturation: Add excess solid (approx. 50 mg) to 0.5 mL DMSO in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 13,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant.[2]

-

Dilute 1:1000 in methanol.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared from Protocol A.

-

Protocol C: Kinetic Solubility "Crash" Test (Critical for Bioassays)

Objective: Determine the concentration at which the compound precipitates when diluted into aqueous buffer (e.g., PBS).

-

Preparation: Prepare a 96-well plate with 198 µL of PBS (pH 7.4) per well.

-

Spiking: Add 2 µL of DMSO stock solutions (ranging from 1 mM to 50 mM) to the wells.

-

Final DMSO concentration: 1% (v/v).

-

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure absorbance at 600 nm (turbidity) or use Nephelometry.

-

Threshold: An increase in OD600 > 0.005 above background indicates precipitation.

-

Result: This defines your "Maximum Assay Concentration."

-

Visualization: Solubility & Handling Workflow

The following diagram illustrates the critical workflow for handling this lipophilic benzamide, emphasizing the "Danger Zone" where aqueous precipitation occurs.

Figure 1: Solubility workflow illustrating the transition from a stable organic stock to the metastable aqueous phase. The "Crash Out" risk is high due to the compound's lipophilicity (LogP 4.6).

Storage and Stability Guidelines

-

Hygroscopicity: DMSO is hygroscopic.[1] Water uptake significantly decreases the solubility of lipophilic benzamides.

-

Storage: Store 10 mM stocks at -20°C or -80°C.

-

Freeze-Thaw: Limit to < 5 cycles. If precipitation is observed upon thawing, heat to 37°C and vortex. If solids persist, discard.

-

Vessel: Use glass or polypropylene. Avoid polystyrene for high-concentration stocks.

References

-

PubChem. N-(3-bromophenyl)-2-chlorobenzamide (Compound).[1] National Library of Medicine. Accessed Feb 26, 2026. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-(3-bromophenyl)-2-chlorobenzamide

Document ID: ANP-CBBA-2026-01

Introduction: Strategic Importance of N-(3-bromophenyl)-2-chlorobenzamide

N-(3-bromophenyl)-2-chlorobenzamide is a pivotal chemical intermediate whose value is prominently demonstrated in the synthesis of highly complex and significant active pharmaceutical ingredients (APIs). With the chemical formula C₁₃H₉BrClNO and a molecular weight of 310.58 g/mol , this compound serves as a critical building block. Its structure incorporates two key reactive handles: a bromine atom on one phenyl ring and a chlorine atom on the other, which, along with the central amide linkage, provide multiple points for synthetic diversification.

The primary utility of this intermediate is in the construction of kinase inhibitors, a class of targeted cancer therapeutics. Notably, it is a well-established precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancer.[1][2] The strategic placement of the bromine and chlorine atoms allows for sequential, regioselective cross-coupling reactions, enabling the efficient assembly of the complex quinazoline core of such drugs.[3] This document provides a comprehensive guide for researchers, covering the synthesis, purification, characterization, and safe handling of N-(3-bromophenyl)-2-chlorobenzamide.

Synthesis Protocol: Schotten-Baumann Acylation

The most reliable and widely adopted method for synthesizing N-(3-bromophenyl)-2-chlorobenzamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[4][5] This nucleophilic acyl substitution reaction is robust, generally high-yielding, and straightforward to perform in a standard laboratory setting.

Underlying Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-bromoaniline onto the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[4] The initial tetrahedral intermediate then collapses, expelling a chloride ion. This process generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial to the reaction's success. It acts as an acid scavenger, neutralizing the HCl formed.[4][6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thereby driving the equilibrium towards product formation.

// Nodes for Reactants and Products Reactants [label="Starting Materials:\n3-Bromoaniline\n2-Chlorobenzoyl Chloride", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Base [label="Base (e.g., Pyridine)\nRole: HCl Scavenger", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Reaction [label="Acylation Reaction\n(Nucleophilic Acyl Substitution)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Product [label="Crude N-(3-bromophenyl)-\n2-chlorobenzamide", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Workup [label="Aqueous Workup\n(HCl, NaHCO₃, Brine Washes)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Purification [label="Purification\n(Recrystallization or Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; FinalProduct [label="Pure Product\n(>98% Purity)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Characterization [label="Characterization\n(NMR, IR, MS, MP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

// Edges to define the flow Reactants -> Reaction [label="In Anhydrous DCM"]; Base -> Reaction [label="Neutralizes HCl"]; Reaction -> Product [label="Forms Product + Pyridine HCl"]; Product -> Workup [label="Removes Salts & Impurities"]; Workup -> Purification [label="Isolates Crude Solid"]; Purification -> FinalProduct [label="Yields Pure Compound"]; FinalProduct -> Characterization [label="Confirms Identity & Purity"]; } dot Figure 1: General workflow for the synthesis and purification of N-(3-bromophenyl)-2-chlorobenzamide.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Eq. |

| 3-Bromoaniline | 172.03 | 1.72 g | 10.0 | 1.0 |

| 2-Chlorobenzoyl chloride | 175.02 | 1.84 g (1.35 mL) | 10.5 | 1.05 |

| Pyridine | 79.10 | 0.88 mL | 11.0 | 1.1 |

| Dichloromethane (DCM) | 84.93 | ~ 80 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~ 30 mL | - | - |

| Sat. Sodium Bicarbonate (NaHCO₃) | - | ~ 30 mL | - | - |

| Brine (Sat. NaCl) | - | ~ 30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~ 5 g | - | - |

| Ethanol / Hexane | - | As needed for purification | - | - |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: To the stirred solution, add pyridine (1.1 eq) via syringe. Stir for 5 minutes.

-

Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a separate portion of anhydrous DCM (30 mL). Add this solution dropwise to the cooled amine mixture over 20-30 minutes using an addition funnel. A white precipitate (pyridinium hydrochloride) will form. The reaction is exothermic; maintaining the temperature at 0 °C during addition is critical to prevent side reactions.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL) to remove any unreacted acyl chloride and residual acid, and finally with brine (1 x 30 mL).[5]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification

Purification is typically achieved by recrystallization or flash column chromatography.

-

Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot ethanol. If the product does not precipitate upon cooling, add water or hexane dropwise until turbidity persists, then cool to 0 °C. Filter the resulting crystals and wash with a small amount of cold ethanol/hexane mixture. Dry under vacuum. This method is highly effective for removing most impurities.[5]

-

Flash Column Chromatography: If recrystallization fails to provide adequate purity, the crude product can be purified on a silica gel column using a gradient of ethyl acetate in hexane as the eluent.[4]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-(3-bromophenyl)-2-chlorobenzamide.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₃H₉BrClNO[7]

-

Molecular Weight: 310.58 g/mol

-

Melting Point: Typically in the range of 135-140 °C, though this can vary with purity.

Spectroscopic Data

The following data serve as a benchmark for product validation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (br s, 1H): Amide N-H proton.

-

δ ~7.2-7.8 ppm (m, 8H): Aromatic protons from both phenyl rings. The exact splitting patterns can be complex due to overlapping signals.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~164-166 ppm: Carbonyl carbon (C=O).

-

δ ~118-140 ppm: Aromatic carbons. Signals for carbons attached to halogens (C-Br, C-Cl) will be present in this region.

-

-

Infrared (IR) Spectroscopy (ATR, cm⁻¹):

-

~3300-3400 cm⁻¹: N-H stretching (amide).

-

~1650-1680 cm⁻¹: C=O stretching (amide I band).

-

~1520-1550 cm⁻¹: N-H bending (amide II band).

-

~750-800 cm⁻¹: C-Cl and C-Br stretching.

-

-

Mass Spectrometry (MS):

-

ESI-MS (+): Look for the molecular ion peak [M+H]⁺ at m/z 309.96 (and its isotopic pattern due to Br and Cl).[7] The characteristic isotopic signature of having both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a definitive confirmation of the compound's identity.

-

Application in Pharmaceutical Synthesis: A Lapatinib Precursor

N-(3-bromophenyl)-2-chlorobenzamide is a key intermediate in multi-step syntheses of kinase inhibitors like Lapatinib.[1][8] The bromine atom is typically utilized in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce a new aryl or heteroaryl group. This is a critical step in building the core structure of the final API.[3]

Safety and Handling

N-(3-bromophenyl)-2-chlorobenzamide and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed.[9] May cause skin and serious eye irritation.[10][11] Suspected of causing genetic defects.

-

Precautionary Measures:

-

In Case of Exposure:

-

Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

References

- Benchchem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2025, December 22).

- Thermo Fisher Scientific. (2025, September 12).

- Fisher Scientific. (2021, December 25).

-

PubChemLite. (n.d.). N-(3-bromophenyl)-2-chlorobenzamide (C13H9BrClNO). Retrieved from [Link]

-

Aher, N. G., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(12), 3851. [Link]

-

New Drug Approvals. (2014, September 14). Lapatinib. Retrieved from [Link]

- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21.

- TCI Chemicals. (2024, November 29).

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

- Benchchem. (n.d.). Technical Support Center: N-(4-Bromophenyl)-4-chlorobenzamide Synthesis and Spectroscopic Analysis.

- Google Patents. (n.d.). CN102675297A - Preparation method of Lapatinib.

-

Request PDF. (n.d.). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from [Link]

- Benchchem. (n.d.). Enhancing the bioactivity of N-(4-Bromophenyl)-4-chlorobenzamide derivatives.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - N-(3-bromophenyl)-2-chlorobenzamide (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 8. CN102675297A - Preparation method of Lapatinib - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: N-(3-bromophenyl)-2-chlorobenzamide Synthesis

This technical guide details the optimization, troubleshooting, and rigorous synthesis protocols for N-(3-bromophenyl)-2-chlorobenzamide , designed for researchers requiring high-purity outcomes.

Core Reaction Overview

-

Reaction Type: Nucleophilic Acyl Substitution (N-acylation).

-

Key Challenge: The electron-withdrawing nature of the bromine atom at the meta position of the aniline decreases nucleophilicity, potentially leading to sluggish reaction rates or incomplete conversion compared to unsubstituted aniline.

-

Target Yield: >90% isolated yield after recrystallization.

Reaction Scheme & Mechanism

The synthesis involves the attack of 3-bromoaniline (nucleophile) on the carbonyl carbon of 2-chlorobenzoyl chloride (electrophile), followed by the elimination of chloride. A base (Pyridine or Triethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.[1]

Figure 1: Mechanistic pathway for the acylation of 3-bromoaniline.

Optimized Experimental Protocol

Objective: Maximize yield by preventing acid chloride hydrolysis and ensuring complete amine conversion.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 3-Bromoaniline | Limiting Reagent | 1.0 eq | Ensure purity; dark color indicates oxidation. |

| 2-Chlorobenzoyl Chloride | Electrophile | 1.1 – 1.2 eq | Excess compensates for slight hydrolysis. |

| Pyridine | Base/Catalyst | 2.0 – 3.0 eq | Acts as both base and acyl-transfer catalyst. |

| Dichloromethane (DCM) | Solvent | 0.1 – 0.2 M | Dry (Anhydrous) is critical. |

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solubilization: Dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM . Add Pyridine (2.5 eq) .

-

Cooling: Cool the mixture to 0°C using an ice bath. Reason: Controls exotherm and prevents side reactions.[1]

-

Addition: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 15–20 minutes.

-

Critical Control Point: Do not allow temperature to rise above 5°C during addition.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours .

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). Look for disappearance of aniline.

-

-

Quench: Add water to hydrolyze excess acid chloride.

-

Work-up (The "3-Wash" System):

-

Wash 1 (Acidic): 1M HCl (removes unreacted aniline and pyridine).

-

Wash 2 (Basic): Saturated NaHCO₃ (removes 2-chlorobenzoic acid byproduct).

-

Wash 3 (Neutral): Brine (removes trapped water).

-

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or Hot Toluene .

Troubleshooting Guide

Decision Tree: Diagnosing Low Yield

Use this logic flow to identify the root cause of yield loss.

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. How do I fix this?

Answer: "Oiling out" occurs when the product comes out of solution as a liquid before it can crystallize, often due to impurities lowering the melting point.

-

Solution: Re-dissolve the oil in the minimum amount of hot solvent (Ethanol). Add the anti-solvent (Water) very slowly until slight turbidity persists. Add a seed crystal of the pure product (if available) or scratch the glass surface with a rod to induce nucleation. Allow it to cool to room temperature slowly before placing it in an ice bath.

Q2: Why do I see a spot for 2-chlorobenzoic acid in my crude NMR?

Answer: This is the hydrolysis product of your starting material, 2-chlorobenzoyl chloride.

-

Cause: Moisture in the solvent or old acid chloride reagent.[2]

-

Fix: Ensure your DCM is anhydrous. If the impurity persists, the NaHCO₃ wash step in the work-up was insufficient. Repeat the wash with fresh saturated bicarbonate solution until the aqueous layer pH is basic (~8-9).

Q3: Can I use Triethylamine (TEA) instead of Pyridine?

Answer: Yes, TEA is a suitable alternative.

-

Caveat: Pyridine is often superior for benzoylations because it can act as a nucleophilic catalyst (forming an N-acylpyridinium intermediate), which is more reactive than the acid chloride itself. If using TEA, the reaction might be slightly slower; ensure you use at least 1.2 eq of TEA to neutralize HCl.

Q4: The reaction mixture turned dark/black. Is my product ruined?

Answer: Not necessarily. Anilines are prone to oxidation, turning dark brown/black over time or in air.

-

Fix: Proceed with the work-up. The colored impurities are often polar and removed during the acid/base washes or recrystallization. If the color persists in the solid, treat the hot recrystallization solution with activated charcoal , filter while hot through Celite, and then crystallize.

Q5: Why is the yield lower for 3-bromoaniline compared to aniline?

Answer: The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I) , which reduces the electron density on the amine nitrogen. This makes 3-bromoaniline a weaker nucleophile than unsubstituted aniline, requiring longer reaction times or strictly anhydrous conditions to compete effectively against hydrolysis.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

BenchChem Technical Support. (2025). Optimization of reaction conditions for benzamide synthesis. Link

-

Organic Syntheses. (1927). Benzylaniline.[3] Org. Synth. 7, 6. Link (Classic reference for amine acylation/alkylation principles).

-

Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Link (Reference for solvent selection logic).

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzamide Reactions

Welcome to the technical support center dedicated to the synthesis of sterically hindered ortho-substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming amide bonds when the substitution pattern around the reacting centers is sterically demanding. Here, we move beyond textbook procedures to provide field-proven insights, troubleshooting guides, and robust protocols to address these common yet significant synthetic hurdles.

The Core Challenge: Why Ortho Substituents Complicate Amide Synthesis

The formation of an amide bond requires the nucleophilic attack of an amine on an activated carboxylic acid derivative. Steric hindrance, particularly from substituents at the ortho position of a benzoic acid, presents a formidable barrier to this transformation.

These substituents create a "steric shield" around the electrophilic carbonyl carbon, impeding the approach of the amine nucleophile. Furthermore, di-ortho-substitution can restrict the rotation around the Ar–C(O) bond, which can lead to a misalignment of the carbonyl group's orbitals for optimal reaction with the incoming amine.[1][2] This kinetic barrier is often the primary cause of low or non-existent yields with standard amidation methods. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the laboratory when synthesizing hindered benzamides.

Q1: My standard coupling reaction (e.g., DCC, EDC/HOBt) is failing with my 2,6-dimethylbenzoic acid. What is the first and most critical change I should make?

Answer: Your first step should be to switch from a carbodiimide-based activator to a more potent uronium/aminium or phosphonium salt-based coupling reagent.

The Causality: Standard reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form an O-acylisourea intermediate. While effective for unhindered substrates, this intermediate is not reactive enough to overcome the high activation energy required for the sterically hindered amine to attack. Furthermore, it is prone to side reactions, such as rearranging to an unreactive N-acylurea.[3]

More powerful reagents generate highly reactive intermediates that significantly accelerate the rate of acylation:

-

Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These reagents react with the carboxylic acid to form activated esters (e.g., OAt or OBt esters) which are far more electrophilic than the corresponding O-acylisourea.[4] COMU is often considered a superior, safer alternative to HATU/HBTU as it avoids potentially explosive byproducts.[4]

-

Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these form highly reactive phosphonium esters that readily react with hindered amines.[4][5]

Recommendation: Switch to HATU or COMU as your primary coupling reagent for sterically demanding substrates.

Q2: I've upgraded to HATU, but my yield is still below 50%. What are the next variables to optimize?

Answer: When a powerful coupling reagent alone is insufficient, you must address other kinetic and solubility barriers. Consider the following factors, which can be optimized sequentially or in combination.

-

Solvent Choice: The solvent must fully solvate the reactants and the growing peptide or molecule attached to a solid support. For difficult couplings, N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties, which can help disrupt intermolecular aggregation.[5]

-

Reaction Time and Temperature: Steric hindrance dramatically slows reaction rates.[5] An overnight reaction at room temperature is a reasonable next step. If that fails, gentle heating (40-50 °C) can provide the necessary activation energy. For rapid optimization, microwave-assisted synthesis is highly effective at driving difficult couplings to completion in minutes, though it requires careful temperature control to avoid racemization if chiral centers are present.[5]

-

Base Selection: Use a non-nucleophilic, sterically hindered base to prevent side reactions. Diisopropylethylamine (DIPEA) is standard, but for extremely sensitive or sluggish reactions, 2,4,6-collidine can be a superior choice due to its lower nucleophilicity.

-

Double Coupling: If a single coupling cycle gives a partial conversion, simply repeat the procedure. After the initial reaction time, filter the reaction mixture and add a fresh solution of the activated acid and base to the substrate.[5]

Q3: The carboxylic acid activation approach is not working. Are there fundamentally different strategies for forming this C-N bond?

Answer: Absolutely. When direct acylation fails, it's time to consider alternative bond-forming disconnections. Two powerful strategies are palladium-catalyzed cross-coupling and the use of organometallic reagents.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction forms the C-N bond by coupling an aryl halide (or triflate) with an amide.[6] This is exceptionally useful when the corresponding ortho-substituted aryl halide is available. The key to success with hindered substrates is the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, tBuBrettPhos) are essential as they promote the crucial reductive elimination step from the sterically crowded palladium center.[6][7][8][9] This method offers a completely different mechanistic pathway, avoiding the direct nucleophilic attack on a carbonyl.

-

Grignard Reagent + Isocyanate Coupling: For the most sterically congested systems (e.g., coupling a mesityl group with a tert-butylamine), this method is often the most robust.[10][11] It involves reacting an ortho-substituted aryl Grignard reagent (Ar-MgBr) with a suitable isocyanate (R-N=C=O). The reaction is typically fast, high-yielding, and less sensitive to the steric bulk on either partner compared to traditional amidation.[10][11]

-

Organoboron Catalysis: Modern methods using ortho-substituted arylboronic acids as catalysts for the direct dehydrative amidation of carboxylic acids and amines are emerging as mild and effective alternatives.[12] These catalysts, such as 2,4-bis(trifluoromethyl)phenylboronic acid, can be effective even at room temperature for bulky substrates.[12]

Q4: My reaction is extremely challenging, involving both a di-ortho-substituted benzoic acid and a hindered secondary amine. What is the ultimate "brute-force" approach?

Answer: This scenario represents the pinnacle of steric hindrance in amide synthesis. When even powerful uronium salts fail, you must generate an even more reactive acylating agent.

Strategy: Acyl Fluoride Formation. Acyl fluorides are among the most reactive carboxylic acid derivatives for amidation, yet they are generally stable enough to be isolated. They have been shown to be particularly effective for coupling extremely hindered amino acids.[4][5]

You can convert the carboxylic acid to the acyl fluoride using reagents like cyanuric fluoride or Deoxo-Fluor®. The resulting acyl fluoride is then added to the amine, often providing the desired amide where other methods have completely failed.

Troubleshooting Summary Table

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield with Standard Reagents (DCC, EDC) | Insufficient reactivity of the activated intermediate to overcome steric barrier. | Switch to a high-potency uronium/aminium (HATU, COMU) or phosphonium (PyBOP) salt reagent.[4][5] |

| Poor Yield Even with Potent Coupling Reagents | 1. Slow reaction kinetics. 2. Poor solvation or aggregation. 3. Incomplete reaction. | 1. Increase reaction time (e.g., to overnight) and/or apply gentle heat (40-50 °C) or microwave irradiation.[5] 2. Switch solvent from DMF to NMP.[5] 3. Perform a "double coupling" with fresh reagents.[5] |

| Reaction Fails with All Direct Coupling Methods | Extreme steric hindrance on both the acid and amine partners. | 1. Convert the carboxylic acid to a highly reactive acyl fluoride before adding the amine.[5] 2. Change the entire synthetic strategy to a Buchwald-Hartwig amination or a Grignard-isocyanate coupling.[7][10][11] |

| Side Product Formation | 1. (With DCC/EDC) Formation of unreactive N-acylurea. 2. Hydrolysis of activated acid due to moisture. | 1. Add HOBt or HOAt to the reaction. Better yet, switch to a uronium/phosphonium reagent.[3] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[13][14] |

Visualized Workflows and Mechanisms

Decision Workflow for Hindered Amidation

This diagram outlines a logical progression for tackling a challenging ortho-substituted benzamide synthesis.

Caption: Decision workflow for selecting a synthetic strategy.

Mechanism: HATU Activation

This diagram shows the activation of a carboxylic acid by HATU to form the highly reactive OAt-ester intermediate.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. figshare.com [figshare.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]

- 8. Palladium-catalyzed amidation of aryl halides using 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chimia.ch [chimia.ch]

- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low solubility of N-(3-bromophenyl)-2-chlorobenzamide

Solubility & Formulation Troubleshooting Guide[1]

Executive Summary & Compound Profile

The Core Issue: N-(3-bromophenyl)-2-chlorobenzamide (CAS: 301158-04-3) presents a classic medicinal chemistry challenge: it is a lipophilic, neutral molecule with high crystallinity.[1] Users frequently report "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous assay buffers.[2]

Chemical Profile:

| Property | Value | Implication for Solubility |

|---|---|---|

| Molecular Weight | 310.57 g/mol | Moderate size; not the primary solubility limiter.[1] |

| LogP (Predicted) | ~4.3 – 4.6 [1] | High Lipophilicity. The molecule prefers octanol to water by a factor of >10,000.[1] |

| H-Bond Donors | 1 (Amide NH) | Limited capacity to interact with water.[1][3] |

| Key Substituents | 3-Bromo, 2-Chloro | Halogens increase hydrophobicity and induce crystal packing stability, resisting dissolution.[1] |

| pKa | ~13-14 (Amide) | Neutral at pH 7.4. pH adjustment will not improve solubility.[1] |

Diagnostic Workflow (Interactive)

Before altering your protocol, identify where the failure occurs using this decision logic.

Figure 1: Diagnostic logic for identifying solubility failure points. Note that "clear" solutions may still contain colloidal aggregates visible only via the Tyndall effect.[1]

Critical Troubleshooting Guides

Issue A: The "Crash Out" (Precipitation upon Dilution)

Symptom: You inject a 10 mM DMSO stock into PBS/Media, and a white cloud or precipitate forms immediately. Root Cause: The "Solvent Shift." The high LogP (4.6) means the energy cost to hydrate the hydrophobic halogens (Br, Cl) is too high once the DMSO concentration drops below a critical threshold (usually <1-2%).[1]

Protocol: The "Intermediate Shift" Method Direct dilution (1:1000) creates a shock environment.[1] Use this stepped approach to maintain solubility.

-

Prepare Stock: Ensure 10 mM stock in anhydrous DMSO is clear.

-

Intermediate Step (10x): Dilute the stock 1:10 into a solution of 50% DMSO / 50% Buffer .

-

Why? This keeps the compound solubilized while introducing water gradually.

-

-

Final Step (1x): Dilute the Intermediate 1:100 into the final assay buffer.

-

Result: Final DMSO is 0.5%, but the compound has equilibrated more gently.

-

Issue B: "False Positives" in Screening (Colloidal Aggregation)

Symptom: The solution looks clear, but assay results are erratic or show non-specific inhibition. Root Cause: The compound forms promiscuous colloidal aggregates at concentrations >10 µM. These aggregates sequester enzymes, leading to false inhibition [2].

Solution: Detergent-Based Disruption Add a non-ionic surfactant to the assay buffer before adding the compound.[1]

-

Recommended: Tween-80 (Polysorbate 80) or Triton X-100.[1]

-

Concentration: 0.01% (v/v). This is usually below the Critical Micelle Concentration (CMC) interference level but high enough to prevent aggregation.[1]

Issue C: Stock Solution Crystallization

Symptom: Frozen stock shows needles or sludge upon thawing. Root Cause: DMSO is hygroscopic.[2] If stored loosely capped, it absorbs atmospheric water. At -20°C, this water promotes crystallization of hydrophobic solutes [3].[1]

Recovery Protocol:

-

Seal: Ensure the vial is tightly sealed.

-

Heat: Incubate at 37°C (water bath) for 15 minutes.

-

Sonicate: Bath sonication for 10 minutes (ultrasonic energy breaks crystal lattice).

-

Vortex: Vigorously vortex for 30 seconds.

-

Warning: Do not use if solids remain; the concentration will be unknown.

-

Advanced Formulation Data

If simple DMSO dilution fails, consider these carrier systems.

| Carrier System | Protocol | Pros | Cons |

| HP-β-Cyclodextrin | Dissolve compound in DMSO, then add to 20% HP-β-CD in water.[1] | Encapsulates the hydrophobic core; excellent for in vivo. | Can extract cholesterol from cell membranes if >10 mM. |

| Pluronic F-127 | Create a thin film of compound, add 10% Pluronic solution.[1] | Stabilizes micelles. | May interfere with membrane-based assays.[1] |

| PEG 400 | Co-solvent: 10% DMSO / 40% PEG 400 / 50% Water. | High solubilizing power.[3][4] | High viscosity; difficult to pipette accurately. |

Frequently Asked Questions (FAQ)

Q: Can I use acid or base to dissolve N-(3-bromophenyl)-2-chlorobenzamide? A: No. The amide nitrogen is not basic enough to protonate, and it is not acidic enough to deprotonate under physiological conditions.[1] The molecule is neutral. Adjusting pH will only increase the ionic strength of the buffer, potentially decreasing solubility (Salting Out effect).

Q: What is the maximum solubility in pure PBS? A: While experimental values vary by temperature, predicted solubility for a LogP 4.6 benzamide in PBS is likely < 5 µM (< 1.5 µg/mL) . Working above this concentration without carriers (like BSA or detergents) is risky.

Q: My DMSO stock turned yellow. Is it safe to use? A: Proceed with caution. Benzamides are generally stable, but yellowing often indicates oxidation of the aniline fragment (if hydrolysis occurred) or impurities in the DMSO. Check purity via LC-MS. If the peak is >95%, the color is likely a trace impurity and may be ignored for rough screening, but discard for kinetic studies.

References

-

PubChem. (2025).[5][6] Compound Summary: N-(3-bromophenyl)-2-chlorobenzamide (CID 3016345).[1] Computed Properties (XLogP3).[5] National Library of Medicine. [Link][1]

-

Ziath. (2025). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[7] [Link][1]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ziath.com [ziath.com]

Technical Support Guide: Preventing Hydrolysis of 2-Chlorobenzoyl Chloride

Executive Summary & Chemical Logic

2-Chlorobenzoyl chloride (2-CBC) is a critical electrophile in the synthesis of amide-based pharmaceuticals and agrochemicals. Its reactivity is a double-edged sword: the same electrophilicity that drives acylation makes it acutely susceptible to nucleophilic attack by water.[1]

The Core Problem: Hydrolysis of 2-CBC is autocatalytic. The reaction with water generates 2-chlorobenzoic acid (2-CBA) and hydrogen chloride (HCl).[1] The generated HCl can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating further attack by moisture. Furthermore, 2-CBA is a solid (mp ~140°C) that can foul liquid handling systems designed for the liquid acid chloride (mp -4°C).

This guide provides a self-validating protocol to maintain the integrity of 2-CBC, moving beyond basic "keep dry" advice to mechanistic control.

Characterization & Quality Control (QC)[1]

Before troubleshooting, you must verify if your reagent is already compromised.[1] Use this comparison table to distinguish the active reagent from its hydrolyzed byproduct.

Table 1: Physicochemical Distinction of 2-CBC vs. Hydrolysis Product

| Feature | 2-Chlorobenzoyl Chloride (Active) | 2-Chlorobenzoic Acid (Inactive/Byproduct) | Diagnostic Note |

| Physical State | Clear to pale yellow liquid | White crystalline solid | First Indicator: Solids in the bottle indicate contamination.[1] |

| Melting Point | -4 °C to -3 °C | 138 °C - 140 °C | High MP indicates hydrolysis.[1] |

| Boiling Point | 238 °C (at 760 mmHg) | N/A (Sublimes/Decomposes) | Distillation is the primary rescue method. |

| IR Spectrum | ~1775 cm⁻¹ (C=O stretch, sharp) | ~1680 cm⁻¹ (C=O) & 2500-3300 cm⁻¹ (Broad O-H) | Best QC: Look for the disappearance of the broad OH band. |

| 1H NMR (CDCl3) | δ 7.3 - 8.1 ppm (Aromatic only) | δ 7.3 - 8.1 ppm + ~11.0 ppm (COOH) | The acidic proton is the tell-tale sign. |

| Reactivity | Fumes in moist air (HCl release) | Stable in air | Do not inhale fumes; corrosive.[1] |

Critical Prevention Protocols (The "Dry Chain")

A. Storage & Initial Handling

Q: My bottle of 2-CBC has a white crust around the cap. Is the whole bottle ruined? A: Not necessarily, but the "crust" is 2-chlorobenzoic acid formed by reaction with ambient humidity.

-

Immediate Action: Do not pour from this bottle. Pouring drags the solid crust into the liquid, seeding the bulk with acid and potentially nucleating further precipitation.

-

Protocol: Use a wide-bore needle and syringe (dried) to withdraw the liquid from below the surface, or filter the liquid through a sintered glass funnel under an inert atmosphere (N2/Ar) before use.

Q: What is the optimal storage condition to prevent slow degradation? A: Store at 2–8°C in a dedicated acid/corrosives cabinet.

-

The "Temperature Trap": Cold storage reduces kinetic hydrolysis rates, but condensation is the killer. When removing the bottle from the fridge, you must allow it to warm to room temperature inside a desiccator or sealed bag before opening. Opening a cold bottle in humid lab air condenses water directly into the reagent.

B. Reaction Setup

Q: I am using "anhydrous" solvents, but my yield is still low. Why? A: "Anhydrous" from a bottle is often insufficient for highly sensitive acid chlorides.[1]

-

The Solution: Use a molecular sieve trap .[1] Add activated 4Å molecular sieves to your solvent (DCM, THF, Toluene) 24 hours prior to use.

-

The Test: Add a drop of TiCl4 to an aliquot of your solvent. If it smokes/hazes, your solvent is too wet for 2-CBC.[1]

Synthesis & Troubleshooting Guide

Scenario 1: Solidification During Addition

User Report: "I was adding 2-CBC to my amine solution, and the dropping funnel clogged with a white solid." Diagnosis: This is likely the formation of the amine hydrochloride salt , not necessarily hydrolysis, OR it is rapid hydrolysis at the interface if the amine solution is wet. Corrective Workflow:

-

Check Solvent: Ensure the amine solvent is dry (Karl Fischer titration < 50 ppm water).[1]

-

Use a Scavenger: Are you using a tertiary amine base (e.g., Triethylamine, DIPEA) to scavenge the HCl? Without it, the amine reactant is protonated by the HCl byproduct, rendering it non-nucleophilic and precipitating as a salt.

Scenario 2: Pressure Buildup

User Report: "My reaction flask is building pressure even though it's vented to a bubbler." Diagnosis: Rapid generation of HCl gas. Risk: If the HCl cannot escape, it can cause seal failures or drive equilibrium back toward starting materials (though less likely for acid chlorides). Protocol:

-

Ensure a steady stream of inert gas (N2) sweeps the headspace.

-

Install a gas scrubbed (NaOH solution trap) at the outlet to neutralize HCl fumes, preventing corrosion of hood equipment.

Scenario 3: "Ghost" Peak in HPLC

User Report: "I see a peak that elutes earlier than my product and starting material." Diagnosis: This is likely the 2-chlorobenzoic acid derivative.[1][3][4] In Reverse Phase HPLC, the free acid is more polar than the ester/amide product and the chloride precursor (which hydrolyzes on the column anyway). Verification: Inject a standard of pure 2-chlorobenzoic acid. If retention times match, your reaction was compromised by moisture.[1]

Rescue Protocol: Purification of Hydrolyzed Reagent

If your 2-CBC is significantly contaminated (>5% acid), you must purify it before use to ensure stoichiometry accuracy.[1]

Method: Vacuum Distillation [1]

-

Rationale: 2-chlorobenzoic acid has a high melting point and will remain in the pot, while the chloride distills over.

-

Setup: Short-path distillation head.

-

Conditions:

-

Caution: The pot residue will be rich in 2-chlorobenzoic acid and potentially oligomeric anhydrides.[1] Do not distill to dryness; these residues can overheat and decompose violently.[1]

Visualizations

Figure 1: Hydrolysis Mechanism & Prevention Strategy

This diagram illustrates the "Doom Loop" of autocatalytic hydrolysis and the specific intervention points to break the cycle.

Caption: Fig 1.[2] Mechanistic pathway of hydrolysis showing autocatalytic feedback loop (red dotted) and critical intervention points (green blocking lines).

Figure 2: Troubleshooting Decision Tree

A logical flow for users encountering issues during synthesis.

Caption: Fig 2. Step-by-step troubleshooting logic for common synthesis failures involving 2-chlorobenzoyl chloride.

References

-

Hydrolysis Kinetics & Mechanism: Hudson, R. F., & Moss, G. E.[6] (1962).[1][5] "The hydrolysis of acyl chlorides in aqueous solvent mixtures." Journal of the Chemical Society, 5157-5166. [Link]

-

Purification by Distillation: Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Acid Chloride Distillation). [Link]

-

Spectral Data (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS): 2-Chlorobenzoyl chloride."[1] [Link][1]

Sources

- 1. 2-Chlorobenzoyl chloride for synthesis 609-65-4 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

Validation & Comparative

1H NMR spectrum analysis of N-(3-bromophenyl)-2-chlorobenzamide

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of N-(3-bromophenyl)-2-chlorobenzamide , a structural scaffold relevant to medicinal chemistry (e.g., kinase inhibition and antimicrobial research).

This document compares the analytical performance of different solvent systems and contrasts the target compound with its regioisomers to establish diagnostic validity.

Content Type: Technical Comparison & Analysis Guide Subject: CAS 301158-04-3 | Molecular Formula: C₁₃H₉BrClNO

Executive Summary & Structural Logic

The analysis of N-(3-bromophenyl)-2-chlorobenzamide requires navigating two distinct aromatic systems linked by an amide bond. The core analytical challenge lies in distinguishing the 2-substituted benzoyl ring from the 3-substituted aniline ring , and verifying the meta-substitution pattern against potential para-isomers (common synthetic impurities).

Structural Breakdown[1]

-

Fragment A (Acid side): 2-chlorophenyl group.[1] Characterized by an ABCD spin system (often overlapping) due to the ortho-chloro substituent.

-

Fragment B (Amine side): 3-bromophenyl group.[2][3] Characterized by a diagnostic "isolated" proton at the C2 position (between the amide nitrogen and the bromine).

-

Linker: Secondary Amide (-NH-CO-). Highly sensitive to solvent choice (H-bonding).

Experimental Workflow

The following workflow outlines the critical path from crude synthesis to validated spectral data.

Figure 1: Operational workflow for the synthesis and analytical validation of the target benzamide.

Comparative Performance: Solvent System Selection

The choice of deuterated solvent is the single most critical variable in the "performance" of the NMR analysis for this compound.

DMSO-d6 vs. CDCl3: Analytical Comparison